molecular formula C17H11FN2O4 B11690901 (4Z)-4-(2-fluorobenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2-fluorobenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11690901
M. Wt: 326.28 g/mol
InChI Key: WVYRZPPBNMQCNM-ZSOIEALJSA-N
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Description

(4Z)-4-[(2-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, nitro, and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 4-methyl-3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxazolone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2-Chlorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-4-[(2-Bromophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-4-[(2-Iodophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s potential as a bioactive molecule

Properties

Molecular Formula

C17H11FN2O4

Molecular Weight

326.28 g/mol

IUPAC Name

(4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H11FN2O4/c1-10-6-7-12(9-15(10)20(22)23)16-19-14(17(21)24-16)8-11-4-2-3-5-13(11)18/h2-9H,1H3/b14-8-

InChI Key

WVYRZPPBNMQCNM-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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